molecular formula C19H29N3O3S B5114261 2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-ethylamino]ethanol

2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-ethylamino]ethanol

Cat. No.: B5114261
M. Wt: 379.5 g/mol
InChI Key: GWGITFXFIQOQDN-UHFFFAOYSA-N
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Description

2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-ethylamino]ethanol is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-ethylamino]ethanol typically involves multiple steps, starting with the preparation of the imidazole core. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The benzylsulfonyl group can be introduced through a sulfonylation reaction, while the methylpropyl group can be added via alkylation. The final step involves the attachment of the ethylaminoethanol moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-ethylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-ethylamino]ethanol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-ethylamino]ethanol is largely dependent on its interaction with molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s ability to form hydrogen bonds and coordinate with metal ions can influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-Benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-ethylamino]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzylsulfonyl group enhances its solubility and reactivity, while the methylpropyl group provides steric hindrance that can influence its interaction with molecular targets. The ethylaminoethanol moiety adds further versatility, allowing for additional modifications and functionalization.

Properties

IUPAC Name

2-[[2-benzylsulfonyl-3-(2-methylpropyl)imidazol-4-yl]methyl-ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-4-21(10-11-23)14-18-12-20-19(22(18)13-16(2)3)26(24,25)15-17-8-6-5-7-9-17/h5-9,12,16,23H,4,10-11,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGITFXFIQOQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)CC1=CN=C(N1CC(C)C)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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